molecular formula C10H10O2 B106602 1-(2,3-Dihydro-7-benzofuranyl)ethanone CAS No. 170730-06-0

1-(2,3-Dihydro-7-benzofuranyl)ethanone

Cat. No.: B106602
CAS No.: 170730-06-0
M. Wt: 162.18 g/mol
InChI Key: MSFONFAIHVPZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-7-benzofuranyl)ethanone is an organic compound with the molecular formula C10H10O2. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound is characterized by a benzofuran ring fused with an ethanone group, making it a unique structure with potential for various chemical reactions and applications.

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Benzofuran derivatives have been found to exhibit diverse pharmacological activities, suggesting that they may interact with their targets in a variety of ways . For instance, some benzofuran derivatives have been shown to inhibit the growth of cancer cells , suggesting that they may interact with targets involved in cell proliferation and survival.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that this compound affects multiple pathways. For example, its anti-tumor activity suggests that it may affect pathways involved in cell cycle regulation, apoptosis, and DNA repair.

Pharmacokinetics

The compound’s molecular weight (16219 g/mol) suggests that it may be well-absorbed and distributed throughout the body

Result of Action

Benzofuran derivatives have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may have a variety of effects at the molecular and cellular level, potentially including inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress responses.

Biochemical Analysis

Biochemical Properties

Benzofuran compounds have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have been found to inhibit Src kinase , suggesting that 1-(2,3-Dihydro-7-benzofuranyl)ethanone may also interact with this enzyme. The nature of these interactions is likely dependent on the specific structure of the benzofuran derivative.

Cellular Effects

Benzofuran derivatives have been shown to exhibit anti-inflammatory properties and neuroprotective effects . Therefore, it is possible that this compound may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the known activities of benzofuran derivatives, it is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Chemical Reactions Analysis

1-(2,3-Dihydro-7-benzofuranyl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-Dihydro-7-benzofuranyl)ethanone has several scientific research applications:

Comparison with Similar Compounds

1-(2,3-Dihydro-7-benzofuranyl)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and significant biological activities.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFONFAIHVPZHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442348
Record name 1-(2,3-Dihydro-1-benzofuran-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170730-06-0
Record name 1-(2,3-Dihydro-1-benzofuran-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3-Dihydro-7-benzofuranyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a cooled suspension of 2,3-dihydrobenzofuran-7-carboxylic acid (D1) (2 g) in dry diethyl ether (100 ml) was added dropwise under argon, methyllithium (16.2 ml of a 1.5M solution in diethyl ether). The mixture was stirred at room temperature for 18 h, added to 5N hydrochloric acid (50 ml) and extracted into ethyl acetate. The organic phase was washed with potassium carbonate, then water and dried (Na2SO4). The solvent was evaporated under reduced pressure to leave the title compound as a plate lemon solid (1.5 g, 76%)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dihydro-7-benzofuranyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dihydro-7-benzofuranyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2,3-Dihydro-7-benzofuranyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2,3-Dihydro-7-benzofuranyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2,3-Dihydro-7-benzofuranyl)ethanone
Reactant of Route 6
1-(2,3-Dihydro-7-benzofuranyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.